8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic system combining a piperidine ring fused with a 1,4-dioxane moiety. The sulfonyl group at the 8-position is substituted with a 4-bromo-2-fluorophenyl ring, introducing halogen atoms at the para (Br) and ortho (F) positions.
Properties
IUPAC Name |
8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO4S/c14-10-1-2-12(11(15)9-10)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWDLHDVCHDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations
Substituent Effects :
- Halogen Positioning : The target compound’s 4-bromo-2-fluoro substitution contrasts with analogs like 8-((5-bromo-2-methoxyphenyl)sulfonyl)-... (Br at para, OMe at ortho) . Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets, while fluorine’s ortho position could influence steric interactions.
- Sulfur-Based Functional Groups : Sulfonimidamides (e.g., 3e) exhibit higher yields (82%) compared to sulfonyl fluorides (66%) or piperazinylsulfonyl derivatives (68%) .
Synthetic Efficiency :
- Palladium-catalyzed couplings (e.g., Buchwald-Hartwig in ) are common for aryl-heteroatom bond formation but lack yield data.
- SuFEx chemistry () offers modularity for sulfonate/sulfonamide derivatives, though yields vary with substituent bulk.
Biological Relevance: The spirocyclic core appears in p97 ATPase inhibitors () and σ1 receptor ligands (), suggesting broad utility in enzyme/receptor targeting. Quinoline derivatives () highlight the core’s adaptability for prodrug strategies via ester hydrolysis.
Physicochemical and Structural Analysis
- Lipophilicity : Methoxy groups (e.g., 8-((5-bromo-2-methoxyphenyl)sulfonyl)-...) increase logP compared to halogenated analogs.
- Electron Effects : Bromine’s electronegativity may enhance sulfonyl group stability, while fluorine’s small size minimizes steric hindrance.
Biological Activity
8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound that has gained attention for its potential biological activity and applications in medicinal chemistry. Its unique structural features, including a sulfonyl group and a spirocyclic framework, suggest it may interact with various biological targets, making it a candidate for drug discovery.
Chemical Structure and Properties
The compound's IUPAC name is 8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane, with the molecular formula and a molecular weight of approximately 380.23 g/mol. The presence of the bromofluorophenyl group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
| Molecular Formula | C₁₃H₁₅BrFNO₄S |
| Molecular Weight | 380.23 g/mol |
| CAS Number | 1704096-48-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The sulfonyl group may form strong interactions with active sites on these targets, potentially inhibiting their function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity for certain receptors or enzymes.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related spirocyclic compounds have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study demonstrated that related spirocyclic compounds displayed high affinity for sigma receptors, which are implicated in cancer cell proliferation and survival. The compound's unique structure may enhance its efficacy as an anticancer agent by targeting these pathways more effectively than traditional chemotherapeutics .
Interaction with Sigma Receptors
The compound has been evaluated as a sigma receptor ligand, showing selectivity for sigma-1 receptors over sigma-2 receptors. This selectivity is crucial as sigma receptors are involved in neuroprotection and modulation of neurotransmitter systems . The binding affinity of certain derivatives has been reported to be in the low nanomolar range (K(i) = 5.4 ± 0.4 nM), indicating strong potential for therapeutic applications .
Case Studies
- Study on Anticancer Activity : A series of novel piperidine compounds were synthesized based on the spirocyclic framework similar to our compound of interest. These compounds were tested against various cancer cell lines (e.g., MDA-MB 231) and showed promising IC50 values comparable to standard treatments like cisplatin .
- Sigma Receptor Binding Studies : Research involving the synthesis of fluorinated derivatives demonstrated their capability to act as selective sigma receptor ligands, which could lead to advancements in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
